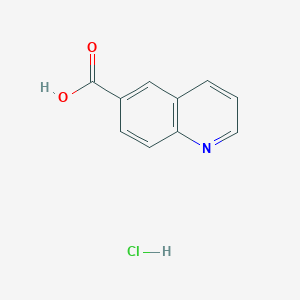

quinoline-6-carboxylic acid hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

quinoline-6-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2.ClH/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9;/h1-6H,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDONXNSAFUGLQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)O)N=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Established and Evolving Synthetic Routes to Quinoline-6-carboxylic Acid Hydrochloride

The construction of the quinoline-6-carboxylic acid scaffold can be achieved through various established and evolving synthetic pathways, including both multi-step conversions from precursors and more streamlined one-pot and cascade reactions.

Multi-Step Conversions from Precursors

Traditional methods for synthesizing the quinoline (B57606) ring system, such as the Skraup, Doebner-von Miller, and Friedländer reactions, form the foundation for producing quinoline-6-carboxylic acid. smolecule.comrsc.org These reactions typically involve the cyclization of aniline (B41778) derivatives. wikipedia.orgnih.gov

One classical multi-step approach involves the use of a pre-functionalized precursor like 6-bromo-2-chloroquinoline. This intermediate undergoes nucleophilic substitution, for instance with pyrrolidine, followed by hydrolysis with hydrochloric acid to yield quinoline-6-carboxylic acid. smolecule.com Another established multi-step route is the oxidation of a methyl group at the C-6 position of the quinoline ring. For example, 2-methylquinoline-6-carboxylic acid can be oxidized to form quinoline-2,3-dicarboxylic acid, indicating that the methyl group is susceptible to oxidation. tandfonline.com A more direct oxidation of 6-methylquinoline (B44275) to quinoline-6-carboxylic acid can also be performed. researchgate.netrsc.org Furthermore, the synthesis can proceed via the hydrolysis of a corresponding ester, such as methyl 2-methyl-6-quinolinecarboxylate, which is prepared by refluxing 2-methylquinoline-6-carboxylic acid in methanol (B129727) with sulfuric acid. researchgate.net The final step in these syntheses would involve treatment with hydrochloric acid to form the hydrochloride salt.

One-Pot and Cascade Reaction Sequences

Modern synthetic chemistry increasingly favors one-pot and cascade reactions due to their efficiency, reduced waste, and simplified procedures. The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is particularly amenable to a one-pot approach. wikipedia.orgorganicreactions.orgresearchgate.netorganic-chemistry.org

A highly effective one-pot Friedländer synthesis has been developed using o-nitroarylcarbaldehydes, which are reduced in situ to o-aminoarylcarbaldehydes with iron powder and catalytic aqueous hydrochloric acid. organic-chemistry.orgrsc.org The resulting intermediate then condenses with a ketone or aldehyde to form the quinoline ring. This method is scalable and has been used to synthesize 2-phenylquinoline-7-carboxylic acid on a 10-gram scale, demonstrating its industrial applicability. organic-chemistry.org

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are also employed. For instance, the Pfitzinger reaction, which condenses isatin (B1672199) or isatoic acid with a carbonyl compound, can be performed as a cascade sequence to produce quinoline-4-carboxylic acids. organicreactions.orgresearchgate.netnih.gov A variation of this, the Doebner reaction, utilizes anilines, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids in a three-component reaction. nih.govnih.goviipseries.org These multicomponent reactions are highly convergent and atom-economical.

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of quinoline derivatives to minimize environmental impact and enhance sustainability. researchgate.netacs.orgacs.org

Solvent-Free and Aqueous Media Syntheses

A significant focus of green chemistry is the replacement of volatile organic solvents with more environmentally benign alternatives like water. The Pfitzinger reaction for the synthesis of quinoline-4-carboxylic acids has been successfully carried out in water using potassium hydroxide (B78521) as a catalyst. researchgate.net Similarly, the Doebner reaction can be performed in water, catalyzed by ytterbium perfluorooctanoate, offering an environmentally friendly process where the catalyst can be recycled. researchgate.net Solvent-free conditions, often coupled with microwave irradiation, have also been developed for the Friedländer synthesis, significantly reducing reaction times and waste. organic-chemistry.org

Catalytic Pathways for Enhanced Atom Economy

Catalysis is a cornerstone of green chemistry, aiming to improve reaction efficiency and atom economy. rsc.org For quinoline synthesis, various catalytic systems have been developed. The Doebner reaction for producing quinoline-4-carboxylic acids has been effectively catalyzed by sulfamic acid in a water and ethylene (B1197577) glycol solvent system. mdpi.comresearchgate.net

Nanocatalysts, such as copper nanoparticles, have been employed as recyclable catalysts in the synthesis of quinoline-4-carboxylic acids, demonstrating high yields and easy recovery. scribd.com More recently, a metal-free heterogeneous catalyst, Brønsted acid functionalized graphitic carbon nitride (g-C3N4), has been shown to be highly effective and recyclable for the Friedländer synthesis, with a calculated atom economy of over 90%. nih.gov Palladium-catalyzed aerobic oxidation of substituted methylquinolines represents another catalytic route, although it primarily yields the corresponding acetates with the carboxylic acids as minor products. researchgate.netrsc.org

Derivatization Strategies and Functionalization of the Quinoline-6-carboxylic Acid Core

The quinoline-6-carboxylic acid core is a versatile scaffold that can be readily derivatized to produce a wide array of functional molecules. chemimpex.comrsc.orgrsc.org The carboxylic acid group itself is a prime site for modification.

One common derivatization strategy is the formation of amides. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride. The resulting quinoline-6-carbonyl chloride can then be reacted with various primary or secondary amines to generate a library of quinoline-6-carboxamides. researchgate.net

Esterification is another key derivatization method. Benzyl (B1604629) esters can be formed to protect the carboxylic acid during further functionalization of the quinoline ring. smolecule.com Ethyl esters are synthesized through Fischer esterification by refluxing the carboxylic acid in ethanol (B145695) with an acid catalyst like gaseous HCl. smolecule.com These ester derivatives can then undergo further reactions or be hydrolyzed back to the carboxylic acid as needed. nih.gov

Functionalization can also occur at other positions on the quinoline ring, although this is less common for the 6-carboxylic acid derivative itself. C-H activation strategies are a modern approach to introduce new functional groups directly onto the heterocyclic core, though specific examples starting from quinoline-6-carboxylic acid are not widely reported. nih.gov

Interactive Data Tables

Table 1: Comparison of Synthetic Routes to Quinoline Carboxylic Acids This table is interactive. Click on the headers to sort the data.

| Synthetic Method | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Multi-Step (Hydrolysis) | 6-bromo-2-chloroquinoline, pyrrolidine, HCl | Classical approach, high yield (93%) | smolecule.com |

| One-Pot Friedländer | o-nitroarylcarbaldehyde, ketone, Fe, HCl | Scalable, inexpensive reagents, good to excellent yields (58-100%) | organic-chemistry.org |

| Aqueous Pfitzinger | Isatin, enaminones, KOH | Green synthesis in water | researchgate.net |

| Catalytic Doebner | Aniline, aldehyde, pyruvic acid, Yb(PFO)3 | Aqueous medium, recyclable catalyst | researchgate.net |

| Catalytic Friedländer | 2-aminoaryl ketone, α-methylene ketone, g-C3N4-SO3H | Metal-free, heterogeneous, recyclable catalyst, high atom economy (>90%) | nih.gov |

Table 2: Derivatization of Quinoline-6-carboxylic Acid This table is interactive. Click on the headers to sort the data.

| Derivative Type | Reagents | Reaction Conditions | Reference |

|---|---|---|---|

| Amides | 1. Thionyl chloride; 2. Various amines | 1. Reflux in DCM; 2. Stir overnight | researchgate.net |

| Ethyl Ester | Ethanol, gaseous HCl, DMSO | Reflux for 12 hours | smolecule.com |

| Benzyl Ester | Benzyl alcohol, DCC, DMAP, DCM | Room temperature for 24 hours | smolecule.com |

Chemical Modifications of the Carboxylic Acid Moiety

The carboxylic acid group at the C-6 position of the quinoline ring is a versatile handle for a variety of chemical transformations, most commonly esterification and amidation, to produce a library of derivatives.

Esterification: Ester derivatives are frequently synthesized to act as protecting groups or to modify the compound's physicochemical properties. smolecule.com

Ethyl Esters : A common method involves the HCl-catalyzed ethanolysis of quinoline-6-carboxylic acid. The acid is dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO), treated with hydrogen chloride gas, and refluxed in ethanol. This process typically results in high yields, often between 90-95%, with the product precipitating upon cooling. smolecule.com

Benzyl Esters : Benzyl esters serve as crucial protecting groups for the carboxylic acid during subsequent functionalization of the quinoline ring. A standard procedure involves reacting quinoline-6-carboxylic acid with benzyl alcohol in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in a solvent such as dichloromethane (B109758). smolecule.com

Amidation: The conversion of the carboxylic acid to an amide is another key modification. This is often achieved by first converting the carboxylic acid to a more reactive acyl chloride. For instance, quinoline-6-carboxylic acid can be reacted with thionyl chloride (SOCl₂) or oxalyl chloride in a solvent like dichloromethane (DCM). The resulting acyl chloride is then reacted with various primary or secondary amines to yield the corresponding amide derivatives in good to excellent yields. researchgate.net

| Transformation | Reagents and Conditions | Product | Typical Yield |

| Ethylesterification | HCl gas, Ethanol, DMSO, Reflux | Ethyl quinoline-6-carboxylate | 90-95% |

| Benzylation | Benzyl alcohol, DCC, DMAP, Dichloromethane | Benzyl quinoline-6-carboxylate | ~88% |

| Amidation | 1. SOCl₂ or Oxalyl Chloride, DCM; 2. R¹R²NH | Quinoline-6-carboxamide derivative | Good to Excellent |

Regioselective Functionalization of the Quinoline Nitrogen

The nitrogen atom in the quinoline ring is a key site for functionalization, influencing the electronic properties of the entire ring system.

N-Oxidation: One of the most fundamental transformations is the formation of a quinoline N-oxide. This is typically achieved by treating the quinoline derivative with an oxidizing agent such as hydrogen peroxide in acetic acid. smolecule.com The resulting N-oxide is a versatile intermediate. The introduction of the N-oxide group activates the heterocyclic ring, particularly at the C2 position, making it susceptible to further functionalization. mdpi.comorganic-chemistry.org

N-Alkylation and N-Acylation: The basic nitrogen atom can readily react with alkylating and acylating agents. researchgate.net For instance, treatment with various alkyl halides or benzyl bromides in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) leads to the formation of N-substituted quinolinium salts or, in the case of quinolones, N-alkylated products. mdpi.com N-acylquinolinium salts can also be formed and trapped by nucleophiles like cyanide ions in reactions known as Reissert adduct formation. tutorsglobe.com

| Reaction | Reagents and Conditions | Intermediate/Product | Significance |

| N-Oxidation | Hydrogen peroxide, Acetic acid | Quinoline N-oxide | Activates the ring for further functionalization, especially at C2. |

| N-Alkylation | Alkyl halides, K₂CO₃, DMF | N-alkylated quinoline derivatives | Modifies electronic and biological properties. |

| N-Acylation (Reissert) | Acyl halides, Cyanide source | Reissert adducts | Provides access to 2-cyanoquinoline derivatives. |

Electrophilic and Nucleophilic Substitutions on the Quinoline Ring System

The quinoline ring system has distinct regions of reactivity. The benzene (B151609) ring portion is generally more susceptible to electrophilic attack, while the pyridine (B92270) ring is more prone to nucleophilic attack. tutorsglobe.comimperial.ac.uk

Electrophilic Substitution: Electrophilic aromatic substitution (SEAr) on the quinoline ring typically occurs on the electron-rich benzene portion, primarily at the C5 and C8 positions. tutorsglobe.comquimicaorganica.org The reaction conditions can influence the regioselectivity. For example, nitration with fuming nitric acid in concentrated sulfuric acid can yield a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. tutorsglobe.com The pyridine ring is generally deactivated towards electrophiles due to the electron-withdrawing nature of the nitrogen atom. imperial.ac.uk

Nucleophilic Substitution: Nucleophilic substitution predominantly occurs on the electron-deficient pyridine ring, with the C2 and C4 positions being the most reactive sites. researchgate.nettutorsglobe.com This reactivity is enhanced in quinoline N-oxides or when a good leaving group is present at these positions. tutorsglobe.com

C2-Functionalization : The C2 position can be functionalized through various methods. For instance, deoxygenative C-H functionalization of quinoline N-oxides allows for the introduction of heteroaryl groups. beilstein-journals.orgorganic-chemistry.org Metal-free protocols have been developed for C2-amination using N-sulfonyl-1,2,3-triazoles as the aminating source, which proceed with excellent regioselectivity. beilstein-journals.org

Directed Lithiation : Direct deprotonation (lithiation) of the quinoline ring can be challenging but is possible, often requiring low temperatures or an adjacent directing group to control regioselectivity. Metal-halogen exchange at low temperatures is another strategy to generate lithiated quinolines, which can then react with various electrophiles. iust.ac.ir

| Substitution Type | Position(s) | Typical Reagents | Notes |

| Electrophilic (SEAr) | C5 and C8 | Nitrating agents (e.g., HNO₃/H₂SO₄), Halogenating agents | Occurs on the benzene ring. |

| Nucleophilic (SNAr) | C2 and C4 | Amines, Cyanides, Organometallics | Occurs on the pyridine ring; reactivity enhanced by N-oxidation. |

| C-H Functionalization | C2 (from N-oxide) | Transition metal catalysts, Thiourea, Indoles | A modern approach to introduce substituents without pre-functionalization. |

Stereoselective and Stereospecific Synthesis Approaches

While many synthetic methods for quinolines, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, are well-established for creating the core heterocyclic structure, achieving stereocontrol is a more advanced challenge. smolecule.comrsc.org Stereoselective synthesis of quinoline-6-carboxylic acid derivatives is crucial when chiral centers are introduced, either on the quinoline nucleus or on substituents attached to it.

Approaches to stereocontrol often involve:

Chiral Starting Materials : Utilizing enantiomerically pure starting materials, such as chiral anilines or carbonyl compounds, in classical quinoline syntheses.

Asymmetric Catalysis : Employing chiral catalysts (e.g., chiral Brønsted acids or Lewis acids) to control the stereochemical outcome of key bond-forming reactions, such as cyclization steps.

Chiral Auxiliaries : Temporarily attaching a chiral auxiliary to the molecule to direct a subsequent stereoselective transformation, followed by its removal.

Although specific, documented examples of stereoselective syntheses for quinoline-6-carboxylic acid hydrochloride itself are not widespread in the reviewed literature, the principles of asymmetric synthesis are broadly applicable to its derivatives. For instance, in the synthesis of related quinoline structures, stereocenters are often introduced in side chains attached to the core, and their configuration is controlled through standard asymmetric methodologies.

Chemical Reactivity and Mechanistic Investigations

Exploration of Reaction Pathways and Intermediates

Acid-Base Equilibrium and Protonation Dynamics of the Hydrochloride Form

Quinoline-6-carboxylic acid is an amphoteric molecule, possessing both a basic nitrogen atom in the heterocyclic ring and an acidic carboxylic acid group. In its hydrochloride form, the quinoline (B57606) nitrogen is protonated, forming a quinolinium salt. pharmaguideline.comresearchgate.net The acid-base equilibrium is characterized by two distinct pKa values. While experimental data for this specific molecule is scarce, predictions suggest a pKa for the carboxylic acid group around 3.05. chembk.com For comparison, the pKa of the protonated nitrogen (quinolinium ion) in unsubstituted quinoline is approximately 4.85. organicchemistrydata.org

The primary acid-base equilibrium involves the deprotonation of the carboxylic acid group and the deprotonation of the quinolinium nitrogen. In strongly acidic solutions, the molecule exists as the N-protonated quinolinium carboxylic acid. As the pH increases, the carboxylic acid proton is the first to dissociate, followed by the proton on the quinoline nitrogen at a higher pH. Protonation invariably occurs at the quinoline nitrogen, which then influences electrophilic substitution reactions by further deactivating the ring system. researchgate.netiust.ac.ir

Hydrolysis and Solvolysis Reaction Mechanisms

The carboxylic acid functional group in quinoline-6-carboxylic acid is generally stable and resistant to hydrolysis under neutral conditions. However, its derivatives, such as esters or amides, can be hydrolyzed to yield the parent carboxylic acid. This hydrolysis can be catalyzed by either acid or base. For instance, the hydrolysis of methyl ester analogues of quinoline carboxylic acids has been achieved using strong bases like sodium hydroxide (B78521) at elevated temperatures. nih.gov Similarly, treatment of quinoline ester derivatives with a sodium hydroxide solution readily leads to the formation of the corresponding carboxylic acid. acs.org

The hydrochloride salt form enhances water solubility, which can facilitate reactions in aqueous media. Solvolysis reactions, such as esterification with alcohols, are typically carried out under acidic conditions (e.g., with sulfuric acid) to convert the carboxylic acid into its corresponding ester. researchgate.net The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by the alcohol.

Oxidative and Reductive Transformation Pathways

The quinoline ring system can undergo both oxidation and reduction, though it shows considerable resistance to oxidation. pharmaguideline.comnih.gov Vigorous oxidation of quinoline, for example with permanganate, cleaves the benzene (B151609) ring to yield pyridine-2,3-dicarboxylic acid (quinolinic acid). pharmaguideline.comwikipedia.org This indicates that the benzene portion of the molecule is more susceptible to oxidative cleavage than the pyridine (B92270) ring. The presence of the electron-withdrawing carboxylic acid group at the 6-position would further deactivate the benzene ring, potentially requiring even harsher conditions for oxidation to occur. Another oxidative pathway involves the transformation of the quinoline nitrogen to a quinoline-N-oxide using reagents like m-CPBA. acs.org

Reduction of the quinoline ring can be controlled to selectively hydrogenate either the pyridine or the benzene ring. pharmaguideline.com Catalytic hydrogenation, for instance with tin and hydrochloric acid or via catalytic hydrogenation, typically reduces the pyridine ring to afford 1,2,3,4-tetrahydroquinoline (B108954) derivatives. pharmaguideline.comiust.ac.ir Conversely, reduction in a strongly acidic medium can selectively saturate the benzene ring. pharmaguideline.com The specific conditions dictate the final product. For quinoline-6-carboxylic acid, the choice of reducing agent and conditions would be critical to selectively reduce one ring while preserving the carboxylic acid function.

Cycloaddition and Annulation Reactions Involving the Quinoline System

The quinoline ring system, containing both latent diene and alkene subunits, can participate in cycloaddition reactions, although its aromaticity presents a reactivity barrier. nih.gov Photochemical dearomative [4+2] cycloaddition reactions between quinolines and various alkenes have been developed, yielding bridged polycyclic structures. nih.govresearchgate.net These reactions are often mediated by photosensitization of a Lewis acid-complexed quinoline, which proceeds through a stepwise radical cycloaddition mechanism. nih.gov The regioselectivity of these cycloadditions is influenced by substitution patterns on the quinoline ring. nih.gov

Annulation reactions are fundamental to building the quinoline scaffold itself, such as the Friedländer synthesis, which involves a [4+2] cycloaddition of an o-aminobenzaldehyde with a ketone. acs.orgnih.govacs.org For a pre-formed system like quinoline-6-carboxylic acid, the electron-withdrawing nature of the carboxyl group would decrease the electron density of the carbocyclic ring, influencing its reactivity as a diene component in Diels-Alder type reactions.

Metal-Mediated and Organocatalytic Reactivity

The quinoline scaffold is highly amenable to transition-metal-catalyzed functionalization, enabling the formation of a diverse range of derivatives. acs.org Palladium-catalyzed reactions are particularly prominent, including decarbonylative Suzuki cross-couplings where heterocyclic carboxylic acids are coupled with arylboronic acids. organic-chemistry.org This suggests a potential pathway for converting quinoline-6-carboxylic acid into 6-arylquinolines. Other metals are also widely used for various transformations. organic-chemistry.org

Below is a table summarizing various metal-mediated reactions applied to quinoline systems, which could potentially be adapted for quinoline-6-carboxylic acid.

| Catalyst System | Reaction Type | Substrate | Product | Ref |

| Palladium | Decarbonylative Suzuki Coupling | Heterocyclic Carboxylic Acids | Heterobiaryls | organic-chemistry.org |

| Iron | C-H Functionalization | Quinolines | 4-Hydroxyalkyl Quinolines | mdpi.com |

| Copper | [5+1] Annulation | 2-Ethynylanilines | 2-Ester-substituted Quinolines | organic-chemistry.org |

| Rhodium | C-H Allylation | Quinoline-N-Oxides | C-8 Allylated Quinolines | rsc.org |

| Cobalt | C-H Olefination | Quinoline-N-Oxides | C-8 Olefinated Quinolines | rsc.org |

| Nickel | Dehydrogenative Coupling | α-2-Aminoaryl Alcohols | Polysubstituted Quinolines | organic-chemistry.org |

Organocatalysis also plays a crucial role in quinoline chemistry. dntb.gov.ua Brønsted acids, for instance, can catalyze the Friedländer synthesis for quinoline formation. nih.gov Furthermore, reactions modeled on the Doebner synthesis, which produces quinoline-4-carboxylic acids, have been developed using various organocatalytic conditions. nih.govacs.org These methods highlight the potential for using organocatalysts to mediate transformations on the quinoline-6-carboxylic acid backbone or to synthesize related structures. researchgate.net

Heterocyclic Ring Expansion and Contraction Studies

Skeletal editing of the quinoline core through ring expansion and contraction reactions offers pathways to novel heterocyclic structures. researchgate.net Ring expansion can be achieved by transforming related precursors, such as the conversion of oxindoles into quinolinones, which are isomers of hydroxyquinolines. acs.org

Conversely, ring contraction strategies often begin with an initial ring expansion of a quinoline derivative, such as a quinoline N-oxide or N-amide, followed by a rearrangement and contraction. researchgate.net For example, quinoline N-oxides can be converted into 2-substituted indolines through a one-pot cyclization and rearrangement process. researchgate.net These skeletal editing methods, while not yet reported specifically for quinoline-6-carboxylic acid, represent potential synthetic routes to novel scaffolds derived from its core structure. The general mechanisms often involve rearrangements like the Beckmann or Wolff rearrangements in related systems. wikipedia.org

Sophisticated Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise structure of organic molecules in solution. Through one-dimensional (1D) and two-dimensional (2D) experiments, a complete assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum of quinoline-6-carboxylic acid hydrochloride provides detailed information about the chemical environment of each proton. The protonation of the quinoline (B57606) nitrogen by hydrochloric acid and the presence of the electron-withdrawing carboxylic acid group significantly influence the chemical shifts of the aromatic protons, causing them to appear at lower fields (higher ppm values).

The spectrum is expected to show six distinct signals in the aromatic region (typically 7.5-9.5 ppm) corresponding to the protons on the quinoline ring system. The proton at the C2 position is the most deshielded due to its proximity to the electronegative protonated nitrogen atom. acs.org The carboxylic acid proton itself would appear as a broad singlet at a very downfield chemical shift, often above 13 ppm. chemicalbook.com

The coupling patterns (multiplicity) are critical for assignment. For example, H-5 and H-7 would likely appear as doublets, while H-8 would be a doublet of doublets, providing clear evidence of their positions relative to each other. acs.org

Table 1: Predicted ¹H NMR Spectral Data for Quinoline-6-carboxylic Acid Hydrochloride Predicted values are based on established principles and data from analogous quinoline structures. Solvent: DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~9.2 - 9.4 | Doublet of Doublets (dd) | J2,3 ≈ 5 Hz, J2,4 ≈ 1.5 Hz |

| H-3 | ~7.8 - 8.0 | Doublet of Doublets (dd) | J3,2 ≈ 5 Hz, J3,4 ≈ 8.5 Hz |

| H-4 | ~9.0 - 9.2 | Doublet of Doublets (dd) | J4,3 ≈ 8.5 Hz, J4,2 ≈ 1.5 Hz |

| H-5 | ~8.4 - 8.6 | Doublet (d) | J5,7 ≈ 2 Hz |

| H-7 | ~8.2 - 8.4 | Doublet of Doublets (dd) | J7,8 ≈ 9 Hz, J7,5 ≈ 2 Hz |

| H-8 | ~8.1 - 8.3 | Doublet (d) | J8,7 ≈ 9 Hz |

| -COOH | >13.0 | Broad Singlet (br s) | N/A |

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. For quinoline-6-carboxylic acid hydrochloride, ten distinct signals are expected: nine for the quinoline ring carbons and one for the carboxylic acid carbon. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield (165-175 ppm). princeton.edu The chemical shifts of the quinoline ring carbons are spread over the aromatic region (typically 120-155 ppm).

While 1D spectra provide the number and type of carbons, 2D NMR experiments are essential for unambiguous assignment. researchgate.net

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H correlations, revealing which protons are spin-coupled. It is invaluable for tracing the connectivity of protons around the rings, for instance, confirming the H2-H3-H4 and H7-H8 spin systems. acs.orgunirioja.es

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the straightforward assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for assigning quaternary (non-protonated) carbons, such as C-6, C-9, and C-10, by observing their correlations to nearby protons (e.g., H-5, H-7, and H-8). princeton.eduuncw.edu It also definitively links the carboxylic acid group to the C-6 position.

Table 2: Predicted ¹³C NMR Chemical Shifts for Quinoline-6-carboxylic Acid Hydrochloride Predicted values based on analogous structures. Solvent: DMSO-d₆.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~167 |

| C-2 | ~152 |

| C-3 | ~123 |

| C-4 | ~148 |

| C-5 | ~130 |

| C-6 | ~135 |

| C-7 | ~132 |

| C-8 | ~128 |

| C-9 (C-4a) | ~149 |

| C-10 (C-8a) | ~129 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information on the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, typically to four or more decimal places. This precision allows for the determination of the exact elemental formula of the compound, serving as a definitive confirmation of its identity. For quinoline-6-carboxylic acid (free base, C₁₀H₇NO₂), the protonated molecule [M+H]⁺ would be analyzed.

The theoretical exact mass of the protonated molecule [C₁₀H₈NO₂]⁺ is calculated to be 174.0550 Da. An experimental HRMS measurement matching this value would unequivocally confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific parent ion (e.g., the protonated molecule at m/z 174) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide a "fingerprint" that confirms the molecule's structure.

Key fragmentation pathways for the protonated quinoline-6-carboxylic acid would include:

Loss of Water: A characteristic fragmentation for carboxylic acids is the neutral loss of H₂O (18 Da), resulting in a fragment ion at m/z 156.

Loss of the Carboxyl Group: Cleavage of the bond next to the ring can lead to the loss of the entire carboxylic acid group (•COOH, 45 Da), yielding an ion at m/z 129. Alternatively, decarboxylation can occur via the loss of CO₂ (44 Da). chempap.orglibretexts.org

Loss of HCN: A hallmark fragmentation of the quinoline ring itself is the expulsion of a neutral hydrogen cyanide (HCN) molecule (27 Da) from the heterocyclic ring, a process that helps confirm the core quinoline structure. chempap.orgrsc.org

These predictable fragmentation patterns provide robust evidence for the presence and connectivity of both the carboxylic acid functional group and the quinoline core. researchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. It is exceptionally useful for identifying the specific functional groups present. iosrjournals.org

The spectrum of quinoline-6-carboxylic acid hydrochloride would be dominated by characteristic bands from the carboxylic acid and the aromatic quinoline system.

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer. spectroscopyonline.com

Aromatic C-H Stretch: Sharp bands appearing just above 3000 cm⁻¹ (approx. 3100-3000 cm⁻¹) are due to the C-H stretching vibrations of the quinoline ring. scialert.net

N-H⁺ Stretch: The protonated nitrogen of the hydrochloride salt will give rise to a broad stretching band, often appearing in the 2500-2200 cm⁻¹ region.

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1710-1680 cm⁻¹. spectroscopyonline.com

C=C and C=N Stretches: The aromatic ring stretching vibrations of the quinoline system typically appear as multiple bands in the 1620-1430 cm⁻¹ region.

C-O Stretch and O-H Bend: A strong C-O stretching vibration coupled with O-H in-plane bending is found between 1320 and 1210 cm⁻¹. spectroscopyonline.com

O-H Out-of-Plane Bend: A broad and diagnostically useful band for carboxylic acid dimers appears around 960-900 cm⁻¹. spectroscopyonline.com

Table 3: Characteristic Vibrational Frequencies for Quinoline-6-carboxylic Acid Hydrochloride

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid (-COOH) | 3300 - 2500 | Strong, Broad |

| Aromatic C-H Stretch | Quinoline Ring | 3100 - 3000 | Medium, Sharp |

| N-H⁺ Stretch | Quaternary Amine Salt | 2500 - 2200 | Medium, Broad |

| C=O Stretch | Carboxylic Acid (-COOH) | 1710 - 1680 | Strong, Sharp |

| C=C / C=N Stretches | Quinoline Ring | 1620 - 1430 | Medium to Strong |

| C-O Stretch / O-H Bend | Carboxylic Acid (-COOH) | 1320 - 1210 | Strong |

| O-H Out-of-Plane Bend | Carboxylic Acid (-COOH) | 960 - 900 | Medium, Broad |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in quinoline-6-carboxylic acid hydrochloride. By measuring the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum provides a unique molecular fingerprint.

The spectrum of a carboxylic acid is distinguished by two primary features: a very broad O-H stretching vibration from the carboxyl group, typically appearing in the 2500–3300 cm⁻¹ region, and a sharp, strong carbonyl (C=O) stretching absorption. openstax.org The position of the C=O band for a dimeric, hydrogen-bonded carboxylic acid is generally found around 1710 cm⁻¹. openstax.org For the quinoline portion of the molecule, characteristic stretching vibrations for C=C and C=N bonds within the heterocyclic aromatic ring system are expected in the 1000–1600 cm⁻¹ range. researchgate.net The presence of the hydrochloride salt would involve the protonation of the quinoline nitrogen, leading to N⁺-H stretching and bending vibrations, which would also appear in the spectrum.

Table 1: Characteristic FT-IR Vibrational Frequencies for Quinoline-6-Carboxylic Acid Hydrochloride

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500 - 3300 (very broad) |

| Aromatic C-H | Stretch | ~3000 - 3100 |

| Carboxylic Acid C=O | Stretch | ~1710 - 1760 |

| Aromatic C=N/C=C | Stretch | ~1500 - 1600 |

| Quinoline Ring | Ring Vibrations | ~1000 - 1400 |

Raman Spectroscopy

Raman spectroscopy serves as a valuable complement to FT-IR, providing information on molecular vibrations based on changes in the polarizability of a molecule's electron cloud. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an FT-IR spectrum.

For quinoline-6-carboxylic acid hydrochloride, Raman spectroscopy would be effective in characterizing the vibrations of the quinoline ring system. Studies on quinoline derivatives have shown that protonation at the nitrogen atom significantly alters the Raman bands in the 1500 cm⁻¹ to 1650 cm⁻¹ region, making these bands useful markers. researchgate.net The technique can also provide insight into the intermolecular interactions of the carboxylic acid group, such as the formation of cyclic dimers. rsc.org Analysis of the Raman spectra of related carboxylic acids in solution has allowed for the differentiation between monomeric, dimeric, and other oligomeric species. rsc.org

Table 2: Expected Raman Shifts for Key Vibrations in Quinoline-6-Carboxylic Acid Hydrochloride

| Molecular Moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Quinoline Ring (protonated) | Ring breathing/stretching | ~1500 - 1650 |

| Carboxylic Acid | C=O stretch | ~1650 - 1750 |

| Carboxylic Acid | C-C stretch | ~850 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD) analysis of a suitable single crystal of quinoline-6-carboxylic acid hydrochloride would provide unambiguous proof of its molecular structure. This technique yields precise data on bond lengths, bond angles, and torsional angles. mdpi.com Furthermore, SCXRD reveals the supramolecular architecture, detailing intermolecular interactions like hydrogen bonding between the carboxylic acid groups and the protonated quinoline nitrogen with the chloride counter-ion. mdpi.comresearchgate.net In the case of chiral molecules, SCXRD can determine the absolute configuration. While quinoline-6-carboxylic acid hydrochloride is not chiral, this capability is crucial for many related pharmaceutical compounds. mdpi.com Crystal structures of related quinoline-2-carboxylic acid derivatives show how the molecules pack in the solid state, often forming dimers through hydrogen bonds. researchgate.net

Powder X-ray Diffraction (PXRD) is an essential tool for the characterization of a bulk crystalline material. Instead of a single crystal, a finely powdered sample containing numerous randomly oriented crystallites is used. The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase, making it invaluable for phase identification, purity analysis, and detection of polymorphism (the existence of multiple crystal forms). researchgate.net The PXRD pattern consists of a series of diffraction peaks at specific angles (2θ), the positions and intensities of which are determined by the crystal's unit cell parameters. researchgate.netresearchgate.net This technique is critical in pharmaceutical manufacturing to ensure batch-to-batch consistency of the solid form.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals (electronic transitions). The technique is used to study compounds containing chromophores, such as the aromatic quinoline ring system.

Quinoline-based molecules typically exhibit strong absorption in the UV region. researchgate.net Studies on quinoline derivatives in various solvents show absorption maxima that can be influenced by both the solvent polarity and the nature of substituents on the ring. beilstein-journals.orgnih.gov For quinoline itself in a non-polar solvent like chloroform, a primary absorption peak is observed around 289 nm. beilstein-journals.orgnih.gov The presence of the carboxylic acid group and the protonation of the nitrogen in quinoline-6-carboxylic acid hydrochloride are expected to influence the position and intensity of these absorption bands, corresponding to π→π* and n→π* transitions within the aromatic system.

Table 3: Typical UV-Vis Absorption Data for Quinoline Derivatives

| Compound Type | Transition Type | Typical λmax (nm) |

|---|---|---|

| Quinoline | π→π* | ~289 (in CHCl₃) |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is indispensable for separating the components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.

In the analysis of quinoline-6-carboxylic acid hydrochloride, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase and a polar mobile phase. The compound would be detected by a UV detector set to an absorption maximum. This method allows for the quantification of the main peak corresponding to the target compound and the detection of any impurities. Purity levels for related quinoline carboxylic acid derivatives are often reported in the high 90s, for example, 99.40% as determined by HPLC. mdpi.com Gas Chromatography (GC) can also be used, particularly for related starting materials or after derivatization of the carboxylic acid and any acid chloride impurities to make them more volatile. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like quinoline-6-carboxylic acid hydrochloride. The development of a robust HPLC method is critical for ensuring accurate quantification and impurity profiling. A common approach involves reversed-phase (RP) chromatography, which separates compounds based on their hydrophobicity.

A typical reversed-phase HPLC method for quinoline-6-carboxylic acid can be established using a C18 or a specialized reverse-phase column with low silanol (B1196071) activity, such as a Newcrom R1 column. sielc.com The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile (B52724) (MeCN), and an aqueous component, often with an acidic modifier to control the ionization of the carboxylic acid and quinoline nitrogen, thereby ensuring sharp and symmetrical peaks. sielc.com Phosphoric acid is a common choice for the acidic modifier; however, for applications requiring mass spectrometry (MS) detection, a volatile acid like formic acid is substituted to ensure compatibility with the MS interface. sielc.com

Method development involves optimizing several parameters to achieve the desired separation and sensitivity. This includes the selection of the stationary phase (column), the composition and pH of the mobile phase, the flow rate, and the detector wavelength. For quinoline derivatives, UV detection is frequently employed, with detection wavelengths typically set around 220 nm to 254 nm, where the quinoline chromophore exhibits strong absorbance. google.comnih.gov

Gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often used to effectively separate the main compound from any impurities that may have different polarities. google.com The development and validation of an HPLC method are performed in accordance with International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness. jocpr.com

Table 1: Illustrative HPLC Method Parameters for Quinoline-6-Carboxylic Acid Analysis

| Parameter | Condition | Source |

| Column | Newcrom R1, 5 µm or C18, 5 µm (4.6 mm x 150 mm) | sielc.comgoogle.com |

| Mobile Phase A | Water with 0.1% Phosphoric Acid or 0.1% Formic Acid (for MS) | sielc.com |

| Mobile Phase B | Acetonitrile (MeCN) | sielc.com |

| Gradient | Optimized gradient from a lower to a higher percentage of Mobile Phase B | google.com |

| Flow Rate | 1.0 mL/min | nih.gov |

| Injection Volume | 10 µL | nih.gov |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) | |

| Detector | UV/DAD at 254 nm | nih.gov |

This table presents a set of typical starting conditions for the HPLC analysis of quinoline-6-carboxylic acid, derived from established methods for similar compounds. Method optimization is essential for specific applications.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, quinoline-6-carboxylic acid hydrochloride is a non-volatile salt with a high melting point, making its direct analysis by GC impracticable. The high polarity and low volatility of the carboxylic acid group prevent its elution from the GC column under normal operating temperatures, often leading to thermal decomposition. mdpi.com Therefore, a critical prerequisite for GC analysis is the conversion of the analyte into a more volatile and thermally stable derivative.

The most common derivatization strategy for carboxylic acids is esterification, which converts the polar carboxyl group into a less polar ester. mdpi.com This can be achieved through various methods, including reaction with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst to form the corresponding methyl or ethyl ester. Another widely used technique is silylation, where a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group.

Once derivatized, the resulting volatile compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The choice of the GC column is important, with a non-polar or medium-polarity column, such as a DB-5MS (5% phenyl-methylpolysiloxane), being a common choice for the analysis of a wide range of organic molecules. madison-proceedings.com The temperature program of the GC oven is optimized to ensure the separation of the derivatized analyte from other components in the sample. madison-proceedings.com

Table 2: Proposed GC-MS Method for the Analysis of Derivatized Quinoline-6-Carboxylic Acid

| Parameter | Condition | Source |

| Derivatization Agent | Methanol/HCl (for methylation) or BSTFA (for silylation) | mdpi.com |

| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent | madison-proceedings.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) | madison-proceedings.com |

| Injection Mode | Splitless | madison-proceedings.com |

| Inlet Temperature | 250 °C | madison-proceedings.com |

| Oven Program | Initial temp. 90°C (hold 2 min), ramp at 20°C/min to 260°C (hold 3 min) | madison-proceedings.com |

| MS Interface Temp. | 280 °C | |

| Ion Source Temp. | 230 °C | |

| Mass Range | m/z 50-500 |

This table outlines a proposed methodology for the GC-MS analysis of quinoline-6-carboxylic acid following derivatization. The parameters are based on established methods for the GC analysis of similar derivatized carboxylic acids and quinoline compounds, and would require optimization for this specific analyte.

Computational and Theoretical Chemistry Studies of Quinoline 6 Carboxylic Acid Hydrochloride

Computational and theoretical chemistry provide powerful tools for investigating the molecular properties, reactivity, and interactions of quinoline-6-carboxylic acid hydrochloride. These methods offer insights that complement experimental data, aiding in the rational design of new materials and therapeutic agents.

Applications in Advanced Chemical Systems and Materials Science

Role as a Versatile Building Block in Complex Organic Synthesis

The quinoline (B57606) nucleus is a recurring motif in a vast array of pharmacologically active compounds and natural products. rsc.org Consequently, functionalized quinolines like quinoline-6-carboxylic acid are recognized as crucial intermediates in synthetic organic chemistry. chemimpex.com The hydrochloride salt form often enhances the compound's stability and solubility in certain solvent systems, facilitating its use in various synthetic protocols.

Precursor in Natural Product Synthesis Scaffolds

The quinoline ring system is the core structure for numerous alkaloids and is a vital scaffold for drug discovery. rsc.org Quinoline-6-carboxylic acid acts as a key intermediate for the synthesis of more elaborate molecules that may be analogues of natural products or new therapeutic agents. chemimpex.com Its structure serves as a central template that can be systematically modified. The carboxylic acid group can be converted into a range of other functional groups, while the aromatic rings can undergo substitution reactions, allowing chemists to build molecular complexity and fine-tune the properties of the final product.

Intermediate in the Synthesis of Heterocyclic Frameworks

Quinoline-6-carboxylic acid is a valuable starting material for the construction of more complex, often fused, heterocyclic systems. scispace.comorientjchem.org The carboxylic acid can be transformed into esters, amides, or other derivatives, which can then participate in intramolecular cyclization reactions to form new rings. Furthermore, the existing quinoline core can be functionalized to enable annulation strategies, leading to polycyclic aromatic systems with diverse electronic and steric properties. This versatility allows for the generation of extensive chemical libraries based on the quinoline scaffold. scispace.com

Table 1: Potential Heterocyclic Systems Derived from Quinoline-6-Carboxylic Acid

| Precursor Functional Group | Reaction Type | Resulting Heterocyclic System |

| Carboxylic Acid | Amidation followed by Cyclization | Fused Quinolinones |

| Carboxylic Acid | Esterification and Dieckmann Condensation | Cyclopentanone-fused Quinolines |

| Quinoline Ring Nitrogen | N-alkylation with bifunctional reagent | Bridged Quinolinium Compounds |

| Aromatic Ring | Nitration, Reduction, and Cyclization | Fused Diazine-Quinoline Systems |

Ligand Design and Coordination Chemistry Applications

The structure of quinoline-6-carboxylic acid, containing both a nitrogen atom within the aromatic ring and oxygen atoms in the carboxyl group, makes it an effective chelating agent. chemimpex.com This ability to bind to metal ions is fundamental to its applications in coordination chemistry and the design of advanced materials. chemimpex.com

Chelation and Complexation with Metal Ions

Quinoline-6-carboxylic acid can act as a bidentate or polydentate ligand, coordinating with a wide variety of metal ions through its nitrogen and oxygen donor atoms. chemimpex.com This complexation is crucial in fields like analytical chemistry, where it can be used for the detection and quantification of metal ions. chemimpex.com The stability and electronic properties of the resulting metal complexes can be tuned by modifying the quinoline scaffold, making quinoline-based ligands like this a subject of significant research interest. researchgate.net Studies on similar quinoline carboxylic acid derivatives have demonstrated their ability to form stable complexes with a range of metal ions, including lanthanides and transition metals. uncw.edunih.gov

Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic molecules. wpi.edunih.gov The predictable geometry and functional nature of quinoline-6-carboxylic acid make it an excellent candidate for use as an organic linker in the synthesis of MOFs and coordination polymers. rsc.org The rigid quinoline backbone helps to form robust and porous structures, while the carboxylate group provides the necessary coordination site to bind the metal centers.

Research has shown that related biquinoline and pyridine (B92270) dicarboxylic acids are effective in creating diverse 2D and 3D coordination polymers with various metal ions, including lanthanides, cadmium, and strontium. nih.govrsc.orgnih.gov These materials have potential applications in gas storage, separation, and catalysis. The incorporation of the quinoline moiety can also impart specific properties, such as luminescence, to the resulting framework.

Table 2: Examples of Quinoline Carboxylate Derivatives in MOFs and Coordination Polymers

| Metal Ion | Ligand (Derivative) | Framework Type | Potential Application |

| Lanthanide (Ln³⁺) | Quinoline-2,4-dicarboxylate | 3D Coordination Polymer nih.gov | Luminescence nih.gov |

| Cadmium (Cd²⁺) | 2,2′-Bicinchoninic acid | 3D Coordination Polymer nih.gov | Heterogeneous Catalysis nih.gov |

| Strontium (Sr²⁺) | 2,2′-Bicinchoninic acid | 3D Coordination Polymer nih.gov | Heterogeneous Catalysis nih.gov |

| Iron (Fe³⁺) | 2,6-Naphthalenedicarboxylic acid* | Nanocrystalline Rods nih.gov | Drug Delivery nih.gov |

Note: While not a quinoline derivative, this example illustrates the use of a rigid aromatic dicarboxylic acid linker to form functional MOFs.

Catalytic Applications in Organic Transformations

The inherent chemical properties of quinoline-6-carboxylic acid suggest its potential for use in catalysis. chemimpex.com The Lewis basic nitrogen atom can act as a binding site or an activator, while the Brønsted acidic carboxylic acid can participate in proton transfer steps. While direct use as a primary catalyst is not extensively documented, its role within more complex catalytic systems is an area of interest.

Metal complexes formed with quinoline-6-carboxylic acid as a ligand can be catalytically active. The ligand can influence the electronic and steric environment of the metal center, thereby tuning its reactivity and selectivity in catalytic cycles. mdpi.com For example, copper-quinoline complexes have been studied for their ability to catalyze oxidation reactions. mdpi.com Furthermore, iron complexes involving the quinoline structure have been used in photocatalytic reactions, demonstrating the platform's utility in modern synthetic methods. mdpi.com The development of catalysts based on quinoline carboxylic acid metal complexes continues to be an active field of research.

Organocatalysis Utilizing the Quinoline-6-carboxylic Acid Moiety

While the quinoline scaffold is more commonly associated with metal-based catalysis, the intrinsic properties of the quinoline-6-carboxylic acid moiety allow it to participate in metal-free catalytic processes, often referred to as organocatalysis. In these systems, the molecule itself, rather than a metal center, facilitates chemical transformations.

One key mechanism involves the quinoline nitrogen acting as a proton shuttle in what is known as proton-slide catalysis. In the aminolysis of substituted phenyl quinoline-6-carboxylates, the quinoline nitrogen is believed to facilitate the transfer of a proton, thereby lowering the energy barrier of the reaction pathway. This type of catalysis is crucial in reactions where precise proton placement is necessary for the rate-determining step acs.org.

Furthermore, the quinoline motif can be integrated into larger, more complex structures like covalent organic frameworks (COFs) to create robust, heterogeneous organocatalysts. For instance, stable COFs incorporating methylquinoline motifs have been developed as a durable platform for metal-free photocatalytic α-amino C-H annulation nih.gov. These materials leverage the optoelectronic properties and structural stability of the quinoline unit to drive reactions under visible light, demonstrating superior catalytic efficiency and stability compared to their less stable imine-linked precursors nih.gov. This approach establishes quinoline-locked COFs as effective and sustainable photocatalysts for C-H functionalization nih.gov.

Metal-Catalyzed Reactions

The quinoline-6-carboxylic acid moiety is extensively used as a ligand in metal-catalyzed reactions. The nitrogen atom within the quinoline ring acts as an excellent coordinating agent for a variety of transition metals, while the carboxylate group can also participate in binding, creating stable chelate complexes. This chelation plays a crucial role in stabilizing the metal center and directing the stereochemistry and regioselectivity of catalytic transformations acs.orgchemimpex.com.

Rhodium (Rh)-Catalyzed Reactions: Rhodium complexes featuring quinoline-based ligands are effective catalysts for C-H bond activation and functionalization. For example, Rh(III) catalysts have been successfully employed for the C-8 selective direct alkylation and alkynylation of quinoline N-oxides ibs.re.kr. These reactions proceed with high efficiency at room temperature, tolerate a wide range of functional groups, and demonstrate excellent regioselectivity ibs.re.kr. The quinoline N-oxide acts as a directing group, facilitating the C-H activation at a remote position. The resulting functionalized quinolines are valuable intermediates in organic synthesis ibs.re.kr. Rhodium catalysis has also been used to construct diverse quinoline-fused heterocycles through the coupling of heteroarenes with bifunctional substrates acs.org.

Copper (Cu)-Catalyzed Reactions: Copper catalysts are widely used in C-N and C-O bond-forming reactions, and quinoline derivatives often serve as supporting ligands. Copper(II) complexes with N,N,N-tridentate quinolinyl anilido-imine ligands have shown excellent catalytic activity in Chan-Lam coupling reactions, which form C-N bonds between benzimidazole derivatives and arylboronic acids with yields up to 96% mdpi.com. In other systems, a well-defined copper pincer complex has been developed for the selective 1,2-reduction of quinolines using ammonia borane as a hydrogen source acs.org. The quinoline nitrogen atom can also play a direct role in assisting catalysis, as seen in ligand-free, copper-catalyzed nitrene transfer reactions where the nitrogen chelates with the Cu(I) catalyst to facilitate the formation of 8-quinolylsulfimides acs.org.

Iron (Fe)-Catalyzed Reactions: Iron, being an earth-abundant and low-cost metal, is an attractive alternative to precious metals in catalysis. Iron(III) chloride-phenanthroline complexes have been used to catalyze the hydroxyalkylation of quinoline by treating it with various alkyl carboxylic acids under visible light irradiation mdpi.com. This photocatalytic method represents a cleaner alternative to conventional heating for direct C-C bond formation on the quinoline core mdpi.com.

| Metal Catalyst | Reaction Type | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Rhodium(III) | C-8 Alkylation | Quinoline N-oxides | 8-Alkyl-quinolines | High regioselectivity; Room temperature; Broad functional group tolerance. | ibs.re.kr |

| Copper(II) | Chan-Lam Coupling (C-N bond formation) | Benzimidazoles and Arylboronic acids | N-Aryl benzimidazoles | Yields up to 96%; Mild, base-free conditions. | mdpi.com |

| Copper(II) | Selective 1,2-Reduction | Quinolines | 1,2-Dihydroquinolines | High selectivity; Proceeds via a bimetallic intermediate. | acs.org |

| Iron(III) | Photocatalytic Hydroxyalkylation | Quinoline and Carboxylic acids | 4-Hydroxyalkyl quinolines | Visible-light driven; Environmentally benign conditions. | mdpi.com |

| Palladium(II) | Allylic Alkylation | - | - | 8-Quinolylsulfimides used as bidentate ligands for Pd(II). | acs.org |

Development of Functional Materials

The rigid, planar structure and unique electronic characteristics of the quinoline ring make quinoline-6-carboxylic acid hydrochloride a valuable component in the design of advanced functional materials. Its derivatives are incorporated into polymers and optoelectronic devices to impart specific, desirable properties.

Precursors for Polymeric Materials with Tunable Properties

Quinoline-6-carboxylic acid and its derivatives can be used as monomers or functional units in the synthesis of polymers, including acrylate-based polymers and covalent organic frameworks (COFs). These materials exhibit properties that can be tuned by modifying the quinoline precursor or by copolymerization with other monomers.

For example, a novel acrylate monomer based on a quinoline chalcone has been synthesized and subsequently polymerized to create polymers and copolymers nih.gov. The resulting polymers, with molecular weights around 5000 g/mol , demonstrate interesting thermal properties and have been studied for their potential as polymeric drugs with controlled release profiles dependent on factors like pH and the nature of the comonomer nih.gov.

In a different approach, quinolinecarboxylic acid derivatives are key building blocks in the synthesis of highly ordered, porous crystalline polymers known as COFs. These materials are constructed through strong covalent bonds, resulting in robust and stable structures. The incorporation of the quinoline moiety enhances the physicochemical stability and provides active sites within the polymer framework, making them suitable for applications in adsorption and catalysis nih.gov.

Applications in Optoelectronic Materials Research

The quinoline scaffold is of great interest in optoelectronics due to its inherent properties. Quinoline-based compounds possess high thermal and chemical stability, electron-transporting capability, and a structure that is amenable to modification, which are all highly desirable characteristics for optoelectronic applications mdpi.com. The electron-withdrawing nature of the quinoline ring plays a significant role in electron transport processes within materials used for devices like organic light-emitting diodes (OLEDs) and solar cells mdpi.com.

Quinoline derivatives are frequently used as fluorescent probes and chemosensors. nih.gov The quinoline core structure is the basis of quinine, one of the earliest known small-molecule fluorophores nih.gov. The nitrogen atom can interact with target analytes, leading to changes in fluorescence emission, which allows for sensing applications nih.gov. The photophysical properties, such as absorption and emission wavelengths and Stokes shift, can be tuned by introducing different functional groups onto the quinoline ring nih.govnih.gov. This tunability is crucial for designing probes for specific biological imaging or sensing applications nih.gov. For example, some quinoline-based dyes are sensitive to solvent polarity and pH, making them useful for sensing their local microenvironment nih.gov.

Furthermore, the extensive delocalization of the electron cloud in conjugated quinoline derivatives gives rise to a high order of non-linearity, making them potential candidates for nonlinear optical (NLO) devices mdpi.comresearchgate.net. The formation of push-pull structures by attaching electron-donating and electron-accepting groups to the quinoline backbone can decrease the molecule's energy gap and enhance its NLO response researchgate.net.

| Application Area | Key Property | Example/Finding | Reference |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting capability, thermal stability | Quinoline is an electron-acceptor moiety used in charge transfer applications. | mdpi.com |

| Fluorescent Probes | Tunable photophysical properties, environmental sensitivity | Quinoline-based scaffolds can be engineered to create probes sensitive to pH and solvent polarity for live-cell imaging. | nih.gov |

| Laser Materials | High electroluminescence efficiency, delocalized electron cloud | Quinoline Schiff bases dissolved with ZnO nanoparticles can produce a random laser when optically excited. | mdpi.comresearchgate.net |

| Nonlinear Optics (NLO) | High order of non-linearity | Introduction of phenylacetylene groups to a quinazolinone (a quinoline derivative) backbone resulted in a 7-fold increase in the second-order NLO susceptibility. | researchgate.net |

| Fluorescent Sensors | Chelating ability, fluorescence quenching/enhancement | Quinoline-based receptors can discriminate between different carboxylic acids through changes in fluorescence, including excimer formation. | nih.gov |

Analytical Methodologies for Detection, Quantification, and Purity Profiling in Complex Matrices

Chromatographic Techniques for Quantitative Analysis and Impurity Determination

Chromatography stands as the cornerstone for the separation and analysis of quinoline-6-carboxylic acid hydrochloride and its related impurities. High-performance liquid chromatography (HPLC) and gas chromatography (GC), particularly when coupled with mass spectrometry, provide powerful tools for achieving high-resolution separation and unambiguous identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

Liquid chromatography coupled with mass spectrometry (LC-MS) is a principal technique for the quantitative analysis and impurity profiling of quinoline-6-carboxylic acid hydrochloride due to its high sensitivity and specificity.

Separation and Detection: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common separation strategy. A C18 column is typically employed to separate the analyte from potential impurities based on hydrophobicity. nih.gov A mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous solution containing an acidifying agent is used. sielc.com For mass spectrometry compatibility, volatile acids like formic acid are preferred over non-volatile acids such as phosphoric acid. sielc.comsielc.com The gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic solvent concentration, allows for the effective separation of compounds with a wide range of polarities. nih.gov

For detection, a UV detector can be used, often set at a wavelength around 225 nm or 254 nm. researchgate.netacs.org However, for greater sensitivity and structural confirmation, a mass spectrometer is invaluable. Electrospray ionization (ESI) is a common ionization technique for quinoline (B57606) derivatives, typically operated in positive ion mode, which generates the protonated molecular ion [M+H]⁺. nih.govbeilstein-journals.org

Quantitative Analysis and Impurity Profiling: For quantitative analysis, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity. mdpi.com This involves monitoring a specific transition from a precursor ion (the molecular ion of the analyte) to a characteristic product ion. For quinoline-based compounds, a common product ion observed after collision-induced dissociation is m/z 171, which corresponds to the 6-aminoquinolyl moiety. mdpi.com

Method validation for quantitative LC-MS assays includes establishing linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision. For related quinoline carboxylic acid antibiotics, methods have been developed with LODs in the range of 0.023–0.036 µg/g and LOQs between 0.077–0.120 µg/g. acs.org Such methods demonstrate good linearity with correlation coefficients (R²) often exceeding 0.99. acs.org The purity of quinoline-6-carboxylic acid is often specified as ≥98% by HPLC. chemimpex.com

Table 1: Representative LC-MS Parameters for Analysis of Quinoline Carboxylic Acid Derivatives

| Parameter | Typical Conditions | Source(s) |

| Chromatography | UPLC/HPLC | mdpi.comnih.gov |

| Column | Reverse-Phase C18 (e.g., 2.1 mm x 100 mm, 1.8 µm) | nih.govmdpi.com |

| Mobile Phase A | Water with 0.1% Formic Acid | sielc.comnih.gov |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | nih.gov |

| Gradient | Linear gradient from low to high %B | nih.gov |

| Flow Rate | 0.3 - 0.4 mL/min | mdpi.comnih.gov |

| Ionization | Electrospray (ESI), Positive Mode | nih.govbeilstein-journals.org |

| Detection Mode | MS/MS (Multiple Reaction Monitoring - MRM) | mdpi.com |

| Common Transition | [M+H]⁺ → m/z 171 (for AQC derivatives) | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds that may be present as impurities or byproducts from the synthesis of quinoline-6-carboxylic acid hydrochloride.

Sample Preparation and Derivatization: Direct analysis of carboxylic acids by GC can be challenging due to their polarity and low volatility. Therefore, a derivatization step is often necessary to convert the carboxylic acid group into a less polar, more volatile ester or silyl (B83357) ester. Common derivatization reagents include diazomethane (B1218177) for methylation or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Synthetic Impurities: The synthesis of the quinoline ring, for instance, through the Skraup or Pfitzinger reactions, involves various reagents that could result in volatile byproducts. acs.orgiipseries.org The Skraup synthesis uses aniline (B41778), glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid. acs.org Potential volatile impurities could include residual aniline, acrolein (from the dehydration of glycerol), and other aromatic compounds. The Pfitzinger reaction condenses an isatin (B1672199) with a carbonyl compound, which could also leave volatile starting materials or side-products. iipseries.org

GC-MS Conditions: A typical GC-MS analysis for quinoline derivatives would employ a low-polarity capillary column, such as a DB-5MS (5% phenyl-methylpolysiloxane). madison-proceedings.com The oven temperature is programmed to start at a lower temperature and ramp up to a higher temperature to elute compounds across a range of boiling points. For example, a program might start at 90°C and increase to 260°C. madison-proceedings.com The mass spectrometer is operated in electron ionization (EI) mode, and the resulting mass spectra are compared against spectral libraries (e.g., NIST) for compound identification. researchgate.net

Table 2: General GC-MS Conditions for Quinoline Derivative Analysis

| Parameter | Typical Conditions | Source(s) |

| Chromatography | Gas Chromatography (GC) | madison-proceedings.com |

| Column | DB-5MS (30 m x 0.25 mm x 0.5 µm) | madison-proceedings.com |

| Carrier Gas | Helium | madison-proceedings.com |

| Injection Mode | Splitless | madison-proceedings.com |

| Oven Program | Example: 90°C (2 min), ramp 20°C/min to 260°C (3 min) | madison-proceedings.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | mdpi.com |

| Detection | Mass Spectrometry (Full Scan or SIM) | madison-proceedings.com |

Electrochemical Methods for Sensitive Detection

Electrochemical methods, particularly voltammetric techniques, offer a highly sensitive approach for the detection of quinoline-6-carboxylic acid hydrochloride. These methods are based on the electrochemical activity of the quinoline ring system, which can be oxidized or reduced at an electrode surface.

The electrochemical oxidation of quinoline derivatives has been studied using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). researchgate.net These experiments are typically performed using a glassy carbon electrode in a buffered medium. The electrochemical behavior, including the oxidation potential, is dependent on the pH of the solution. researchgate.net For 6-aminoquinoline, a related compound, two possible electro-oxidation pathways have been investigated, involving either a single-electron or a two-electron transfer. researchgate.net The presence of the carboxylic acid group at the 6-position will influence the electron density of the quinoline ring and thus its oxidation potential.

Adsorptive stripping voltammetry (AdSV) can be employed to enhance sensitivity. This technique involves a preconcentration step where the analyte is adsorbed onto the electrode surface before the voltammetric scan. This can significantly lower the detection limits, making it suitable for trace analysis.

Spectrophotometric Strategies for Concentration Determination

UV-Vis spectrophotometry is a straightforward and accessible method for determining the concentration of quinoline-6-carboxylic acid hydrochloride in solution. This technique relies on the principle that the compound absorbs light in the ultraviolet-visible region of the electromagnetic spectrum, and the amount of light absorbed is directly proportional to its concentration (Beer-Lambert law).

Quinoline and its derivatives exhibit strong π-π* transitions, leading to significant UV absorbance. mdpi.com Studies on related quinoline compounds show characteristic absorption peaks. For instance, a quinoline-based receptor showed a distinct absorption peak at approximately 289-290 nm in chloroform. nih.govbeilstein-journals.org The exact position of the maximum absorbance (λmax) and the molar absorptivity (ε) are dependent on the solvent used. mdpi.com For analytical purposes, hydrochloric acid is a suitable solvent for quinoline-based compounds. researchgate.net To determine the concentration of an unknown sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations.

Table 3: Spectrophotometric Properties of a Related Quinoline Derivative

| Parameter | Value | Solvent | Source(s) |

| λmax | ~290 nm | Chloroform | nih.govbeilstein-journals.org |

| λmax | ~225 nm | Acetonitrile/Water | researchgate.net |

| Molar Absorptivity (ε) | Dependent on specific compound and solvent | researchgate.net |

Trace Analysis Techniques for Environmental and Industrial Monitoring

The detection of trace levels of quinoline-6-carboxylic acid hydrochloride is crucial for monitoring its presence in environmental samples, such as industrial wastewater, and for ensuring the cleanliness of manufacturing equipment. Due to the typically low concentrations, highly sensitive analytical methods are required.

Solid-Phase Extraction (SPE) and Magnetic Solid-Phase Extraction (MSPE): For trace analysis in complex matrices like wastewater, a sample preparation and preconcentration step is often essential. Solid-phase extraction (SPE) is widely used to isolate and concentrate analytes from large sample volumes. Magnetic solid-phase extraction (MSPE) is an evolution of this technique that uses magnetic nanoparticles as the sorbent. This approach simplifies the extraction process as the sorbent can be easily separated from the sample solution using an external magnetic field. A method using Fe₃O₄@FeMgAl-LDH as an MSPE adsorbent has been successfully developed for the extraction of quinoline carboxylic acid antibiotics from honey samples prior to HPLC analysis. acs.org This technique has demonstrated high recovery rates, typically between 83% and 105%. acs.org

High-Sensitivity Instrumental Analysis: Following preconcentration, sensitive analytical techniques like LC-MS/MS or GC-MS are used for quantification. GC-MS methods have been developed for determining quinoline in textiles with detection limits as low as 0.1 mg/kg. madison-proceedings.com The combination of an effective extraction method with a highly sensitive detection system allows for the reliable monitoring of quinoline-6-carboxylic acid hydrochloride at trace levels, which is essential for assessing environmental impact and ensuring human safety. nih.govaquaenergyexpo.com

Environmental and Sustainable Chemistry Perspectives in Research

Investigation of Environmental Fate and Degradation Pathways (Focus on Methodology)

The environmental persistence and degradation of a chemical compound are key determinants of its environmental impact. For quinoline-6-carboxylic acid hydrochloride, its journey in the environment would be influenced by processes such as photodegradation and biodegradation.

Photodegradation Studies

Photodegradation involves the breakdown of chemical compounds by light. Studies on the parent compound, quinoline (B57606), indicate that it is susceptible to photodegradation in aqueous environments. researchgate.net The rate of this degradation is influenced by factors such as pH, the presence of dissolved organic matter, and the intensity of sunlight. researchgate.net

Methodologies to study the photodegradation of a compound like quinoline-6-carboxylic acid hydrochloride would typically involve:

Controlled Irradiation Experiments: Solutions of the compound in purified water, as well as in matrices mimicking natural waters (e.g., lake or river water), are exposed to a light source. This can be a solar simulator or a lamp emitting specific wavelengths (e.g., 313 nm). researchgate.net